molecular formula C10H15N3O B2548299 N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1052630-87-1

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2548299
CAS No.: 1052630-87-1
M. Wt: 193.25
InChI Key: JDOSPPWBLMYIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound characterized by a pyrazole ring structure with a cyclopentyl group and a carboxamide group attached. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence Pyrazole-C’s efficacy and stability. For instance, acidic conditions might alter its solubility.

: A brief review of the biological potential of indole derivatives : Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo … : Overview on Biological Activities of Pyrazole Derivatives : Synthesis, Antifungal Activity and … - MDPI

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance and hydrophobic interactions that can influence its binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

N-cyclopentyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOSPPWBLMYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.